molecular formula C22H23N3O4S B2996308 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl methyl terephthalate CAS No. 941995-27-3

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl methyl terephthalate

Cat. No.: B2996308
CAS No.: 941995-27-3
M. Wt: 425.5
InChI Key: SBDPEGHKIQVSLB-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl methyl terephthalate is a heterocyclic compound with the molecular formula C22H23N3O4S. This compound features a benzothiazole ring, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl methyl terephthalate typically involves the coupling of substituted 2-amino benzothiazoles with terephthalic acid derivatives. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems can also help in maintaining consistent reaction conditions, thereby improving the overall quality of the product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl methyl terephthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted benzothiazole derivatives .

Scientific Research Applications

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl methyl terephthalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl methyl terephthalate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, making it effective against various pathogens and cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl methyl terephthalate
  • 2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl methyl terephthalate
  • 2-(4-Benzylpiperazin-1-yl)benzo[d]thiazol-6-yl methyl terephthalate

Uniqueness

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl methyl terephthalate is unique due to its specific ethyl substitution on the piperazine ring, which can influence its biological activity and chemical reactivity. This substitution can enhance its solubility and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-O-[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 1-O-methyl benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-3-24-10-12-25(13-11-24)22-23-18-9-8-17(14-19(18)30-22)29-21(27)16-6-4-15(5-7-16)20(26)28-2/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDPEGHKIQVSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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